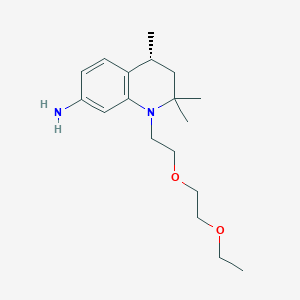
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities, including their use in pharmaceuticals for treating various medical conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide typically involves multiple steps, starting from ergoline or its derivatives. The process includes:
Alkylation: Introduction of the ethyl and methyl groups to the ergoline nucleus.
Amidation: Formation of the butanamide moiety through a reaction with an appropriate amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation or other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative with potent psychoactive properties.
Ergotamine: Used in the treatment of migraines and cluster headaches.
Bromocriptine: Employed in the management of Parkinson’s disease and hyperprolactinemia.
Uniqueness
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide stands out due to its unique structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
121879-58-1 |
|---|---|
分子式 |
C23H33N3O |
分子量 |
367.5 g/mol |
IUPAC名 |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-ethyl-2-methylbutanamide |
InChI |
InChI=1S/C23H33N3O/c1-6-23(4,7-2)22(27)25-15-11-18-16-9-8-10-19-21(16)17(14(3)24-19)12-20(18)26(5)13-15/h8-10,15,18,20,24H,6-7,11-13H2,1-5H3,(H,25,27)/t15-,18+,20+/m0/s1 |
InChIキー |
UXRWQKITDPCICD-QKYXUNIQSA-N |
異性体SMILES |
CCC(C)(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)C)N(C1)C |
正規SMILES |
CCC(C)(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)C)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



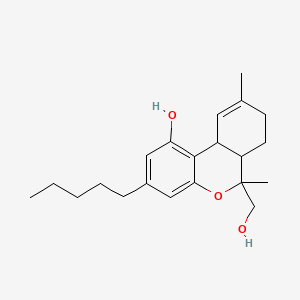

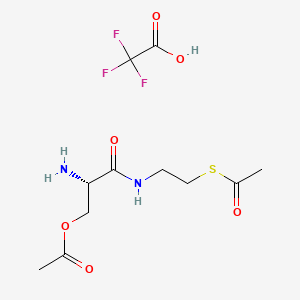
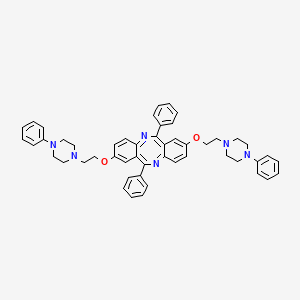
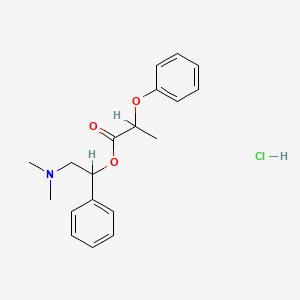
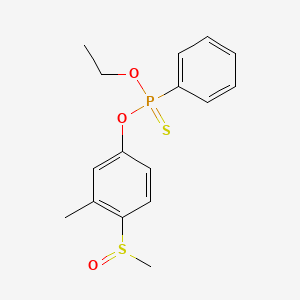
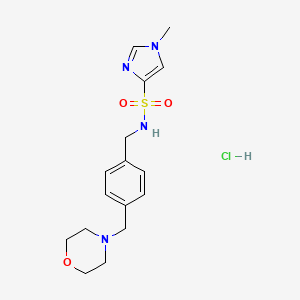
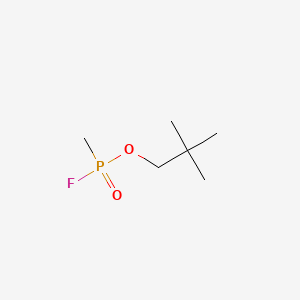
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
